molecular formula C10H16O B12651653 Cyclohexanol, 2-methylene-5-(1-methylethenyl)-, (1S-cis)- CAS No. 102917-36-2

Cyclohexanol, 2-methylene-5-(1-methylethenyl)-, (1S-cis)-

Cat. No.: B12651653
CAS No.: 102917-36-2
M. Wt: 152.23 g/mol
InChI Key: PNVTXOFNJFHXOK-UWVGGRQHSA-N
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Description

Cyclohexanol, 2-methylene-5-(1-methylethenyl)-, (1S-cis)- is a chemical compound with a complex structure that includes a six-membered ring, multiple double bonds, and a hydroxyl group. This compound is known for its unique stereochemistry and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanol, 2-methylene-5-(1-methylethenyl)-, (1S-cis)- typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and isoprene.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst such as a Lewis acid.

    Purification: The product is purified using techniques such as distillation or chromatography to obtain the desired stereoisomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 2-methylene-5-(1-methylethenyl)-, (1S-cis)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds can be reduced to form saturated compounds.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of cyclohexanol, such as cyclohexanone, cyclohexane, and substituted cyclohexanols.

Scientific Research Applications

Cyclohexanol, 2-methylene-5-(1-methylethenyl)-, (1S-cis)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which Cyclohexanol, 2-methylene-5-(1-methylethenyl)-, (1S-cis)- exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group and double bonds play a crucial role in its reactivity and interactions with enzymes and receptors. The compound’s unique stereochemistry also influences its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanol
  • Cyclohexanone
  • 2-Methylcyclohexanol
  • 2-Methylenecyclohexanol

Uniqueness

Cyclohexanol, 2-methylene-5-(1-methylethenyl)-, (1S-cis)- stands out due to its specific stereochemistry and the presence of both a hydroxyl group and multiple double bonds

Properties

CAS No.

102917-36-2

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1S,5S)-2-methylidene-5-prop-1-en-2-ylcyclohexan-1-ol

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h9-11H,1,3-6H2,2H3/t9-,10-/m0/s1

InChI Key

PNVTXOFNJFHXOK-UWVGGRQHSA-N

Isomeric SMILES

CC(=C)[C@H]1CCC(=C)[C@H](C1)O

Canonical SMILES

CC(=C)C1CCC(=C)C(C1)O

Origin of Product

United States

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